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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethane

Cat. No.: B1223693

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloro-1,1-difluoroethane (HCFC-142). The following sections detail the available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for obtaining such spectra. This information is critical for the
identification, characterization, and quality control of this compound in research and industrial
settings.

Spectroscopic Data Summary

The spectroscopic data for 2-Chloro-1,1-difluoroethane is summarized in the tables below,
providing a quick reference for researchers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of 2-Chloro-1,1-difluoroethane by providing information about the chemical
environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: *H NMR Spectroscopic Data for 2-Chloro-1,1-difluoroethane
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Chemical Shift o Coupling Constant .
Multiplicity . Assignment
(ppm) (J) in Hz
, _ 3JHH = 7.1, 3JHF =
3.73 Triplet of triplets (tt) 142 CHzCI

_ _ 2JHF = 56.5, 3JHH =
5.95 Triplet of triplets (tt) 71 CHF2

Table 2: 13C NMR Spectroscopic Data for 2-Chloro-1,1-difluoroethane

Chemical Shift Coupling Constant

Multiplicity . Assignment
(ppm) (J9) in Hz
46.1 Triplet (t) 2JCF = 25.0 CH:ClI
116.5 Triplet (t) 1JCF = 240.0 CHF2

Table 3: 1°F NMR Spectroscopic Data for 2-Chloro-1,1-difluoroethane

Chemical Shift L Coupling Constant .
Multiplicity . Assignment
(ppm) (J) in Hz
2JFH = 56.5, 3JFH =
-86.6 Triplet of doublets (td) CHF2

14.2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule through the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for 2-Chloro-1,1-difluoroethane
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Wavenumber (cm~?) Intensity Assignment
2985 Medium C-H stretch
1435 Medium CH: scissoring
1120 Strong C-F stretch
880 Strong C-F stretch
740 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data for 2-Chloro-1,1-difluoroethane

m/z Relative Intensity (%) Assignment

102 15 [M+2]* (due to 3’Cl isotope)
[M]* (Molecular ion,

100 45
C2H335CIF2)

81 100 [M-F]*

65 80 [CHFCI]*

51 95 [CHF2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation

used.

NMR Spectroscopy
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Sample Preparation: A solution of 2-Chloro-1,1-difluoroethane (typically 5-25 mg) is prepared
in a suitable deuterated solvent (e.g., chloroform-d, acetone-ds) in a 5 mm NMR tube. The
concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower
natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 128 or
more) and a longer relaxation delay may be necessary.

19F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. *°F is a high-
sensitivity nucleus, so fewer scans are generally required compared to 3C NMR. The spectral
width should be set to encompass the expected chemical shift range for fluorinated organic
compounds.

Infrared (IR) Spectroscopy

Sample Preparation: As 2-Chloro-1,1-difluoroethane is a volatile liquid, the spectrum can be
obtained using a gas cell or as a thin film between two infrared-transparent salt plates (e.qg.,
NacCl or KBr).

e Gas Cell: The volatile liquid is introduced into an evacuated gas cell to a suitable pressure.

e Thin Film: A drop of the liquid is placed between two salt plates, which are then gently
pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Acquisition: A background spectrum of the empty gas cell or clean salt plates is recorded first.
The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm™1).
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)
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Sample Introduction: For a volatile compound like 2-Chloro-1,1-difluoroethane, Gas
Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected
into a gas chromatograph, where it is vaporized and separated from any impurities before
entering the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
commonly used for the analysis of small organic molecules.

Acquisition: The sample is ionized by a beam of high-energy electrons (typically 70 eV). The
resulting positively charged fragments are accelerated and separated based on their mass-to-
charge ratio (m/z). The detector records the abundance of each fragment, generating a mass
spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for 2-Chloro-1,1-difluoroethane.
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Caption: Spectroscopic techniques for structural elucidation.
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Caption: NMR coupling relationships in 2-Chloro-1,1-difluoroethane.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-1,1-difluoroethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223693#spectroscopic-data-for-2-chloro-1-1-
difluoroethane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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